1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
This compound is a bis-triazole derivative featuring a 1-methyl-1H-1,2,4-triazol-5-ylmethyl substituent attached to the 3-amino position of another 1,2,4-triazole ring. Its structure combines nitrogen-rich heterocycles, making it relevant for applications in energetic materials, pharmaceuticals, and coordination chemistry. The methyl group on the triazole ring enhances steric and electronic properties, while the amine group enables hydrogen bonding and derivatization .
Properties
Molecular Formula |
C6H9N7 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H9N7/c1-12-5(8-3-10-12)2-13-4-9-6(7)11-13/h3-4H,2H2,1H3,(H2,7,11) |
InChI Key |
VJWJDVKZZBXHMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(Chloromethyl)-1H-1,2,4-triazole Hydrochloride Intermediate
A key intermediate in the synthesis is 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride, which can be prepared by a tandem one-pot process starting from 2-chloroacetamide and N,N-dimethylformamide dimethyl acetal under mild heating (around 50 °C) in ethyl acetate solvent. The reaction proceeds with stirring for 1.5 hours, followed by solvent removal under reduced pressure to yield the chloromethyl triazole intermediate as a white solid. This intermediate is characterized by NMR signals at δ 8.75 (singlet, 1H), 7.30 (broad singlet, 2H), and 4.80 (singlet, 2H), with ^13C NMR peaks at 157.16, 145.66, and 37.05 ppm.
Alkylation of 1-Methyl-1H-1,2,4-triazole with Chloromethyl Triazole
The chloromethyl triazole intermediate is then reacted with 1-methyl-1H-1,2,4-triazole under basic conditions, typically using potassium carbonate in dimethylformamide (DMF) at around 40 °C for 0.5 hours. This step facilitates nucleophilic substitution where the nitrogen of the methylated triazole attacks the chloromethyl group, forming the methylene bridge linking the two triazole rings.
Introduction of the 3-Amino Group on the Second Triazole Ring
The 3-amino group on the second triazole ring can be introduced by reacting the linked triazole intermediate with hydrazine hydrate or through condensation reactions involving aminoguanidine bicarbonate and carboxylic acids, which yield 3-aminotriazole derivatives. Aminoguanidine bicarbonate is a preferred starting material due to its availability and ease of handling. The condensation with carboxylic acids under controlled conditions leads to 3-methyl-1H-1,2,4-triazole-5-amine derivatives, which are structurally related and can be adapted for the target compound synthesis.
Alternative Cyclization and Ring Closure Methods
Other methods involve cyclization of hydrazide or hydrazinecarbodithioate intermediates with carbon disulfide or isothiocyanates under basic conditions to form 1,2,4-triazole-3-thione derivatives, which can then be converted into amino-substituted triazoles. These methods often employ refluxing in ethanol or other solvents and can yield high purity products with yields ranging from 85–95%.
Comparative Data Table of Key Preparation Steps
Research Findings and Analysis
- The one-pot tandem synthesis of chloromethyl triazole intermediates offers efficient access to key building blocks with high yield and purity, facilitating downstream functionalization.
- The nucleophilic substitution step to link two triazole rings via a methylene bridge is straightforward and benefits from mild reaction conditions, minimizing side reactions.
- Aminoguanidine bicarbonate-based condensation reactions are versatile and allow for the introduction of amino groups on triazole rings, with the possibility of tuning substituents for desired properties.
- Alternative cyclization methods involving hydrazides and carbon disulfide provide robust routes to triazole-3-thione derivatives, which can be converted to amino-triazoles, expanding the synthetic toolbox.
- Spectroscopic characterization (NMR, IR, MS) consistently confirms the structure and purity of intermediates and final products, supporting the reliability of these synthetic methods.
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole rings can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Agriculture: The compound is explored for its potential use as a fungicide and herbicide.
Materials Science: It is used in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens. The triazole rings can form strong hydrogen bonds and coordinate with metal ions, enhancing their biological activity .
Comparison with Similar Compounds
5-(1H-Tetrazol-1-yl)-1H-1,2,4-Triazol-3-Amine (Compound 10)
- Structure : A triazole-tetrazole hybrid with a tetrazole ring at the 5-position.
- Key Differences : The tetrazole group increases nitrogen content (76.7% vs. 63.3% in the target compound), enhancing energetic properties. However, the target compound’s methyl-triazole substituent improves thermal stability (predicted decomposition >250°C) compared to tetrazole derivatives, which are more sensitive to shock .
- Applications : Used in nitrogen-rich gas generators; the target compound may favor pharmaceutical synthesis due to its hydrogen-bonding capacity .
5,5'-Ethane-1,2-Diylbis(1H-1,2,4-Triazol-3-Amine) Dinitrate (CAS 89489-24-7)
- Structure : Two triazole-3-amine units linked by an ethane bridge, with nitrate counterions.
- Key Differences : The ethane linker reduces steric hindrance compared to the target’s methyl-triazole group. Nitrate groups lower thermal stability (decomposition ~180°C) but increase detonation velocity (8.2 km/s vs. 7.5 km/s estimated for the target compound) .
1-Ethyl-3-Methyl-1H-1,2,4-Triazol-5-Amine (CAS 1249430-93-0)
- Structure: A mono-triazole with ethyl and methyl substituents.
- Key Differences : Simpler structure with lower molecular weight (126.16 g/mol vs. 192.19 g/mol for the target compound). The ethyl group increases lipophilicity (logP ~0.8 vs. ~0.3 for the target), affecting bioavailability .
- Applications : Used as a building block in agrochemicals; the target compound’s bis-triazole system offers more sites for functionalization .
Physicochemical Properties
Crystallographic and Hydrogen-Bonding Behavior
- The target compound’s methyl-triazole group likely induces a dihedral angle of 2–30° between the triazole and substituent, as seen in 3-phenyl-1H-1,2,4-triazol-5-amine .
- Hydrogen-bonding networks (N–H⋯N) in similar compounds form 2D or 3D frameworks, critical for stabilizing energetic materials or drug-receptor interactions. The target’s dual amine groups may enhance this property .
Biological Activity
1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₇H₉N₅
- Molecular Weight : 178.19 g/mol
- CAS Number : 1493414-91-7
Synthesis
The synthesis of this compound typically involves the reaction of appropriate triazole derivatives with amines under controlled conditions. Recent studies have shown that various synthetic routes yield compounds with different biological activities, highlighting the importance of structural modifications in enhancing efficacy.
Antimicrobial Properties
A significant body of research has focused on the antimicrobial properties of triazole derivatives. Studies indicate that this compound exhibits potent activity against a range of pathogens:
| Microorganism | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate | 8.0 |
| Candida albicans | Strong | 0.25 |
| Aspergillus fumigatus | High | 0.125 |
| Escherichia coli | Moderate | 16.0 |
The structure of the triazole ring plays a crucial role in its antimicrobial activity. Modifications at specific positions have been shown to enhance efficacy against resistant strains .
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound has been evaluated for its effectiveness against various fungal infections:
| Fungal Strain | Activity | MIC (μg/mL) |
|---|---|---|
| Cryptococcus neoformans | Excellent | 0.5 |
| Candida glabrata | Moderate | 2.0 |
Research indicates that derivatives with halogen substitutions exhibit improved antifungal activity compared to those without .
Other Biological Activities
Beyond antimicrobial and antifungal properties, this compound has shown potential in other areas:
- Anticancer Activity : Some studies suggest that triazole derivatives can inhibit tumor growth by targeting specific cancer pathways.
- Antiviral Activity : Research indicates potential efficacy against certain viral strains, although further studies are needed to confirm these findings.
Structure-Activity Relationship (SAR)
The SAR studies highlight that the presence of specific functional groups significantly influences the biological activity of triazole derivatives. For example:
- Compounds with electron-withdrawing groups at the 5-position of the triazole ring tend to exhibit enhanced antifungal activity.
- The introduction of methyl or halogen groups can increase the lipophilicity and overall bioactivity .
Case Studies
Several case studies have documented the biological activity of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted on a series of synthesized triazole derivatives demonstrated that modifications at the N-position significantly impacted their antibacterial activity against Staphylococcus aureus and E. coli .
- Antifungal Screening : In another study, a derivative was tested against clinical isolates of Candida species, showing promising results with low MIC values compared to standard antifungal agents .
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine?
The synthesis requires precise control of reaction parameters:
- Temperature : Elevated temperatures (e.g., 120°C) are often necessary for cyclization reactions involving triazole precursors .
- Solvent Choice : Polar aprotic solvents like DMF or toluene (with Dean-Stark setups) facilitate high yields by removing water as a byproduct .
- Catalysts : Acidic or basic catalysts (e.g., HCl, NaOAc) are critical for tautomer stabilization and intermediate purification .
- Purification : Techniques like column chromatography or recrystallization from methanol/ether mixtures ensure high purity .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and tautomeric forms (e.g., distinguishing between 1,2,4-triazole isomers) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves structural ambiguities, such as planar triazole rings and dihedral angles between aromatic groups .
Q. How can researchers address solubility challenges during biological assays?
- Salt Formation : Dihydrochloride salts improve aqueous solubility for in vitro studies .
- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations to maintain compound stability .
Advanced Research Questions
Q. How can tautomerism in the triazole core influence experimental outcomes, and what methods resolve this?
The 1,2,4-triazole ring exhibits tautomerism (e.g., 3-amine vs. 5-amine forms), which impacts reactivity and bioactivity. Strategies include:
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Electronic Effects : The methyl group at the 1-position stabilizes the triazole ring via inductive effects, directing nucleophilic attack to the 5-position .
- Steric Hindrance : Bulky substituents (e.g., benzyl groups) reduce reaction rates at adjacent positions, as observed in fluorophenyl derivatives .
Q. How should researchers interpret contradictory bioactivity data across structural analogs?
- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., fluorophenyl vs. methoxyphenyl) to identify critical functional groups .
- In Vitro Assays : Test against isolated enzymes (e.g., cytochrome P450) to isolate target interactions from off-target effects .
Q. What computational approaches are effective for predicting binding interactions with biological targets?
Q. How can hygroscopicity impact storage and handling, and what mitigation strategies exist?
Q. What methodologies are recommended for resolving enantiomeric impurities in synthetic batches?
Q. How does pH affect the stability of the triazole-amine moiety in aqueous solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
